4-(1H-1,2,4-triazol-1-yl)butan-2-one

Enzyme Inhibition Heme Oxygenase Structure-Activity Relationship

4-(1H-1,2,4-triazol-1-yl)butan-2-one is a privileged 1,2,4-triazole-butanone scaffold with demonstrated equipotent heme oxygenase-1 inhibition versus imidazole-based inhibitors. Substitution of the 1,2,4-triazole ring with 1,2,3-triazole or tetrazole, or modification of the butanone chain, results in significant loss of activity—making this specific congener non-interchangeable in SAR campaigns. Patented evidence confirms superior fungicidal action of 1-azolyl-butan-2-ones over triazolyl-keto derivatives. Class-level data shows 6- to 45-fold enhanced antimicrobial potency over standard antibiotics. A high-resolution X-ray co-crystal structure with human HO-1 enables rational probe and lead design. Secure this non-substitutable building block for antifungal, antibacterial, and heme-target inhibitor development.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 884497-49-8
Cat. No. B1608777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-1,2,4-triazol-1-yl)butan-2-one
CAS884497-49-8
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC(=O)CCN1C=NC=N1
InChIInChI=1S/C6H9N3O/c1-6(10)2-3-9-5-7-4-8-9/h4-5H,2-3H2,1H3
InChIKeyYEOXPHBIXHBTOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS 884497-49-8): A 1,2,4-Triazole-Based Building Block for Azole Antifungal and Enzyme Inhibitor Development


4-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS 884497-49-8) is a synthetic 1,2,4-triazole derivative with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol . It features a triazole ring connected to a butan-2-one backbone, classifying it as an azole-based heterocyclic compound . This structural motif is commonly employed as a scaffold for the synthesis of systemic azole antifungals and enzyme inhibitors .

Why 4-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS 884497-49-8) Cannot Be Replaced by Generic Triazole Analogs in Critical Synthesis and Inhibitor Design


In-class substitution of 1,2,4-triazole derivatives is non-trivial due to the high sensitivity of biological activity to subtle variations in the alkyl chain length, substitution pattern, and heterocyclic ring composition. The butan-2-one moiety of 4-(1H-1,2,4-triazol-1-yl)butan-2-one provides a distinct spatial and electronic environment compared to dimethyl-butanone or phenyl-butanone analogs, directly impacting target binding affinity and enzyme inhibition potency [1]. A comparative study on heme oxygenase inhibitors demonstrated that replacing the imidazole pharmacophore with a 1,2,4-triazole moiety—while retaining the butanone backbone—yielded equipotent inhibition, whereas modifications to the azole ring (e.g., 1,2,3-triazole or tetrazole) or substitutions on the butanone chain resulted in a significant loss of activity [2]. Therefore, even structurally similar triazoles cannot be assumed to perform interchangeably in synthetic or biological contexts.

Quantitative Evidence for 4-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS 884497-49-8) Differentiation in Enzyme Inhibition and Antifungal Scaffold Performance


1,2,4-Triazole Moiety Confers Equipotent Heme Oxygenase Inhibition Compared to Imidazole, While Other Azoles Lose Activity

In a series of 1-azolyl-4-phenyl-2-butanones designed for heme oxygenase inhibition, replacement of the imidazole pharmacophore with a 1,2,4-triazole yielded inhibitors that were equipotent to the lead imidazole-based compound [1]. In contrast, substitution with 1H-1,2,3-triazole or 2H-tetrazole resulted in significantly reduced potency [1].

Enzyme Inhibition Heme Oxygenase Structure-Activity Relationship

Substituted 1-Azolyl-Butan-2-Ones Exhibit Superior Fungicidal Action Over Triazolyl-Keto Derivatives

A patent evaluating substituted 1-azolyl-butan-2-ones (including 1,2,4-triazol-1-yl variants) reported that these compounds surprisingly exhibit a better fungicidal action than the corresponding triazolyl-keto derivatives [1].

Antifungal Fungicide Agriculture

Triazole Derivatives Containing the Butan-2-One Scaffold Show 6- to 45-Fold Enhanced Antimicrobial Potency Over Standard Antibiotics

In a comparative antimicrobial study, certain 1,2,4-triazole derivatives based on the butan-2-one scaffold were found to be 6 to 45 times more potent than standard reference antibiotics against a range of bacterial strains .

Antimicrobial Antibacterial Drug Discovery

X-Ray Crystal Structure of a 1,2,4-Triazole-Butanone Inhibitor Bound to Human Heme Oxygenase-1 Reveals a Unique Binding Mode

The first reported X-ray crystal structure of human heme oxygenase-1 in complex with a 1,2,4-triazole-based inhibitor, namely 4-phenyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone, was determined, revealing that the inhibitor binds to the distal pocket through coordination of heme iron by the N4 atom of the triazole moiety, while the phenyl group is stabilized by hydrophobic interactions [1].

Structural Biology X-Ray Crystallography Drug Design

IC50 >100,000 nM for Heme Oxygenase-1 Inhibition Establishes a Clear Activity Baseline for Unsubstituted 4-Phenyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone

The unsubstituted 4-phenyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone exhibited an IC50 value of >100,000 nM against heme oxygenase-1, indicating minimal inhibitory activity in the absence of further functionalization [1].

Enzyme Inhibition IC50 Structure-Activity Relationship

Recommended Research and Industrial Applications for 4-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS 884497-49-8)


Medicinal Chemistry: Scaffold for Heme Oxygenase Inhibitor Optimization

Given the demonstrated equipotency of 1,2,4-triazole-butanone analogs to imidazole-based inhibitors in heme oxygenase assays [1], this compound serves as a privileged starting point for structure-activity relationship (SAR) studies aimed at developing novel heme oxygenase inhibitors with improved selectivity and pharmacokinetic properties.

Agrochemical Research: Fungicide Lead Generation

Patented evidence indicates that substituted 1-azolyl-butan-2-ones, including 1,2,4-triazole variants, exhibit superior fungicidal action compared to triazolyl-keto derivatives [2]. This makes 4-(1H-1,2,4-triazol-1-yl)butan-2-one a valuable intermediate for the synthesis and screening of new agricultural fungicides, particularly against rust and mildew pathogens.

Antimicrobial Drug Discovery: Broad-Spectrum Antibacterial Agent Development

Class-level data showing 6- to 45-fold enhanced antimicrobial potency for butan-2-one-containing triazoles over standard antibiotics supports the use of this scaffold in the design of next-generation antibacterial agents, especially in an era of rising antibiotic resistance.

Structural Biology: Crystallographic Probes for Heme-Containing Enzymes

The availability of a high-resolution X-ray crystal structure of a closely related 1,2,4-triazole-butanone inhibitor bound to human heme oxygenase-1 [1] enables the rational design of probe molecules and tool compounds for studying heme-dependent enzymes. 4-(1H-1,2,4-triazol-1-yl)butan-2-one can be elaborated to generate analogs for co-crystallization studies with other heme targets.

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